molecular formula C19H20ClFN2O3S B11332537 N-(3-chlorophenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(3-chlorophenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11332537
M. Wt: 410.9 g/mol
InChI Key: KOZIPGQXPLWRIQ-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C18H18ClFN2O3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Introduction of the Chlorophenyl and Fluorophenyl Groups: These groups are usually introduced via nucleophilic substitution reactions, where the piperidine ring is reacted with chlorophenyl and fluorophenyl halides under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-CHLOROPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and ion channels.

Comparison with Similar Compounds

Similar Compounds

    2-(3-FLUOROPHENYL)PIPERIDINE: Shares the piperidine ring and fluorophenyl group but lacks the chlorophenyl and methanesulfonyl groups.

    N-(3-CHLORO-2-FLUOROPHENYL)PIPERIDINE-2-CARBOXAMIDE: Similar structure but with different substitution patterns.

Uniqueness

N-(3-CHLOROPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H20ClFN2O3S

Molecular Weight

410.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C19H20ClFN2O3S/c20-16-5-3-6-17(12-16)22-19(24)14-8-10-23(11-9-14)27(25,26)13-15-4-1-2-7-18(15)21/h1-7,12,14H,8-11,13H2,(H,22,24)

InChI Key

KOZIPGQXPLWRIQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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